

CZC-54252 solubility in DMSO and cell culture media

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Application Notes and Protocols for CZC-54252

Audience: Researchers, scientists, and drug development professionals.

Introduction

CZC-54252 is a potent, selective, and cell-permeable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] It demonstrates high affinity for both the wild-type LRRK2 and its G2019S mutant form, which is commonly associated with familial Parkinson's disease.[2][3] Due to its ability to mitigate neuronal damage induced by LRRK2 mutations, **CZC-54252** serves as a critical tool in Parkinson's disease research and for studying the broader cellular functions of LRRK2, including its role in autophagy, mitochondrial function, and neuroinflammation.[4][5]

Physicochemical Properties and Solubility

CZC-54252 is typically supplied as a yellow solid or powder.[1][4] Its solubility is highly dependent on the solvent. While it is highly soluble in dimethyl sulfoxide (DMSO), it is insoluble in aqueous solutions like water and ethanol.[2]

Table 1: Solubility of CZC-54252



Solvent	Solubility	Molar Concentration (approx.)	Notes
DMSO	≥ 100 mg/mL[2][6]	~198 mM[2][6]	Use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[2][7] Sonication or warming may be required.[7]
DMSO	50 mg/mL[1]	~98 mM	-
DMSO	33.33 mg/mL[7]	~61.6 mM	Requires sonication, warming, and heating to 60°C.[7]
DMF	20 mg/mL	~39.6 mM	-
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL[3]	~0.99 mM	-
Water	Insoluble[2]	-	-
Ethanol	Insoluble[2]	-	-

Key Biological Activity

CZC-54252 is a highly effective inhibitor of LRRK2 kinase activity. Its efficacy has been demonstrated in both enzymatic assays and cell-based models of Parkinson's disease.

Table 2: In Vitro Activity of CZC-54252

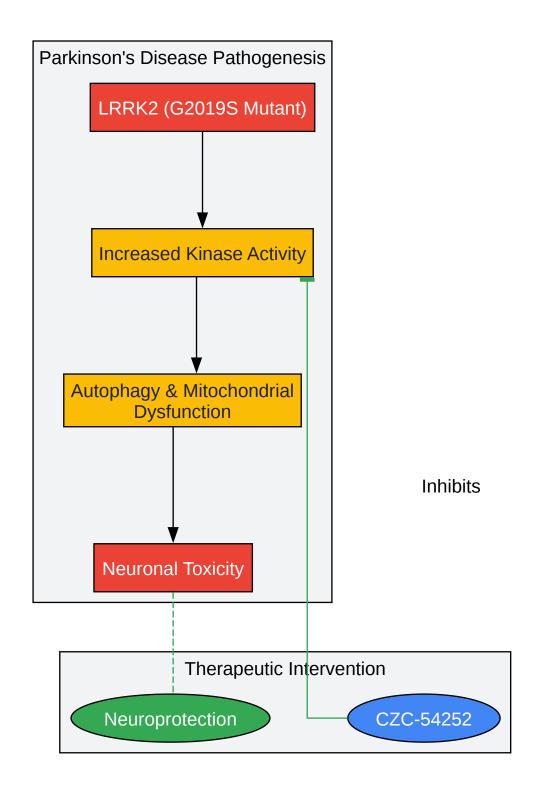


Target	Assay Type	Value	Reference
Wild-Type LRRK2	IC ₅₀ (enzymatic assay)	1.28 nM[2][3]	-
G2019S Mutant LRRK2	IC ₅₀ (enzymatic assay)	1.85 nM[2][3]	-
G2019S LRRK2	EC₅₀ (neuronal injury attenuation)	~1 nM[3][8]	Attenuates toxicity in primary human neurons.[5]

LRRK2 Signaling Pathway

The G2019S mutation in the LRRK2 gene leads to increased kinase activity, which is implicated in the pathogenesis of Parkinson's disease. This hyperactivity is thought to contribute to neuronal toxicity through mechanisms like impaired autophagy and mitochondrial dysfunction. **CZC-54252** acts by directly inhibiting this kinase activity, thereby protecting neurons from damage.





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Caption: LRRK2 inhibition by CZC-54252.

Experimental Protocols



Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution of **CZC-54252** in DMSO, which can be stored for later use.

Materials:

- CZC-54252 powder (Molecular Weight: 504.99 g/mol)
- Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Vortex mixer
- Sonicator or water bath (optional)

Procedure:

- Weighing: Accurately weigh out the desired amount of CZC-54252 powder. For example, to prepare 1 mL of a 10 mM stock, weigh out 5.05 mg.
- Solubilization: Add the appropriate volume of fresh DMSO to the vial containing the CZC-54252 powder.
- Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. If the compound does not fully dissolve, brief sonication or warming in a water bath (up to 60°C) can be applied.[7] Visually inspect the solution to ensure no particulates are present.
- Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile cryovials.[8]
- Storage: Store the aliquots at -20°C or -80°C. Solutions in DMSO may be stored at -20°C for up to 3 months or at -80°C for up to 2 years.[1][8]



Protocol 2: Preparation of Working Solutions in Cell Culture Media

Since **CZC-54252** is insoluble in aqueous media, working solutions must be prepared by diluting the high-concentration DMSO stock. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically $\leq 0.1\%$).

Materials:

- 10 mM CZC-54252 stock solution in DMSO
- Pre-warmed, sterile cell culture medium
- Sterile tubes for dilution

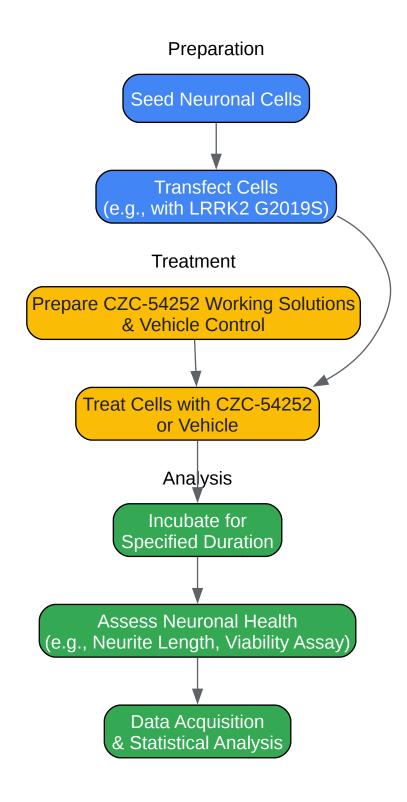
Procedure:

- Intermediate Dilution (Optional but Recommended): First, prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium. For example, add 1 μL of the 10 mM stock to 999 μL of medium to get a 10 μM solution. Mix thoroughly by pipetting or gentle vortexing. This step helps prevent the compound from precipitating out of solution.
- Final Dilution: Use the intermediate solution to prepare the final desired concentrations. For example, to prepare a 100 nM working solution, add 10 μ L of the 10 μ M intermediate solution to 990 μ L of cell culture medium.
- Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO
 to the cell culture medium as is present in the highest concentration of the CZC-54252
 working solution.
- Application: Add the prepared working solutions and the vehicle control to your cell cultures immediately.

Experimental Workflow for Cell-Based Assays

The following diagram outlines a typical workflow for assessing the neuroprotective effects of **CZC-54252** in a cell-based model of LRRK2-induced toxicity.





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Caption: Workflow for a cell-based neuroprotection assay.



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